molecular formula C16H17FN2O3S B4395439 N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide

Cat. No. B4395439
M. Wt: 336.4 g/mol
InChI Key: SHVAUIMXCHYGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, also known as FMPHA, is a compound that has gained significant attention in the field of scientific research. This compound is a derivative of phenylalanine, an essential amino acid, and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has also been shown to have an inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has also been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has several advantages as a research tool. It is a highly specific compound that can be used to study the effects of modulating specific neurotransmitters in the brain. However, there are also limitations to its use in laboratory experiments. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide. One area of interest is the potential use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide in the treatment of Alzheimer's disease. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been shown to have a potential role in the prevention of amyloid beta aggregation, which is a hallmark of Alzheimer's disease. Another area of interest is the potential use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been extensively studied for its potential therapeutic applications. It is believed to have a potential role in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12(16(20)18-14-6-4-3-5-7-14)19(23(2,21)22)15-10-8-13(17)9-11-15/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVAUIMXCHYGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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